molecular formula C21H20FN5 B2802913 N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902298-41-3

N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2802913
CAS RN: 902298-41-3
M. Wt: 361.424
InChI Key: KZOQNTZGQJMJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been shown to block the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.

Mechanism Of Action

N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine binds to a specific site on the CFTR protein, known as the "inhibitory site." This prevents the channel from opening and allowing chloride ions to pass through. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to be a highly potent and selective inhibitor of CFTR, with minimal off-target effects on other ion channels.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to block CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. This leads to a reduction in mucus secretion, which can help to improve lung function in patients with cystic fibrosis. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been shown to inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common pathogen in cystic fibrosis patients.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is its high potency and selectivity for CFTR. This makes it a useful tool for studying the role of CFTR in various physiological processes. However, one limitation of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is that it is not a specific inhibitor of CFTR, as it can also inhibit other ion channels at higher concentrations. Additionally, N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not suitable for use in vivo, as it does not penetrate the cell membrane.

Future Directions

There are several future directions for research on N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. One area of interest is the development of more specific inhibitors of CFTR, which could help to reduce off-target effects and improve the safety of these drugs. Another area of research is the use of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine in combination with other drugs, such as correctors and potentiators, which could help to restore CFTR function in patients with cystic fibrosis. Finally, there is ongoing research into the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, which could lead to the development of new therapies for these conditions.

Synthesis Methods

N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be synthesized using a variety of methods, including the reaction of 3-(3-fluorophenyl)-1,2,4-triazolo[4,3-a]quinazolin-5-amine with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been extensively studied in the context of cystic fibrosis research. It has been used to investigate the role of CFTR in various physiological processes, including ion transport, mucus secretion, and bacterial clearance. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been used to screen for potential drugs that could restore CFTR function in patients with cystic fibrosis.

properties

IUPAC Name

N-cyclohexyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5/c22-15-8-6-7-14(13-15)19-21-24-20(23-16-9-2-1-3-10-16)17-11-4-5-12-18(17)27(21)26-25-19/h4-8,11-13,16H,1-3,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOQNTZGQJMJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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